
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide, also known as CPDTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the thiazolidinedione class of compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In
作用機序
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide exerts its biological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and plays a critical role in the development of various diseases, including cancer and diabetes. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic enzymes.
実験室実験の利点と制限
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is also stable and can be easily synthesized, which makes it a cost-effective reagent for lab experiments.
However, there are also some limitations associated with the use of N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide in lab experiments. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental conditions. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit some cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to exhibit anti-cancer properties, and further research is needed to explore its potential as a cancer therapeutic. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels, and further research is needed to explore its potential as a treatment for diabetes. Finally, further research is needed to optimize the synthesis of N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide and develop more soluble analogs for use in lab experiments.
合成法
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide can be synthesized using a two-step procedure. In the first step, 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is prepared by reacting 2-mercaptobenzoic acid with chloroacetyl chloride in the presence of triethylamine. In the second step, 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is reacted with cyanopropyl bromide in the presence of potassium carbonate and dimethylformamide to obtain N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide.
科学的研究の応用
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
N-(1-cyanopropyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-12(10-15)16-14(18)11-5-3-6-13(9-11)17-7-4-8-21(17,19)20/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMNYLGHWXNKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(ethanesulfonyl)phenyl]propanamide](/img/structure/B2848555.png)


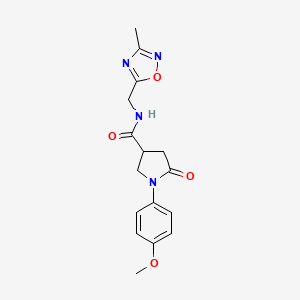
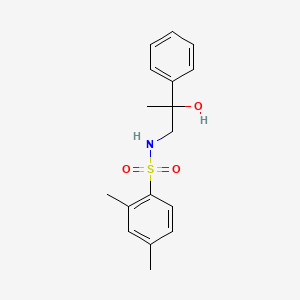
![N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2848560.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2848563.png)
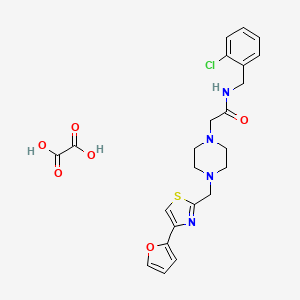
![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)

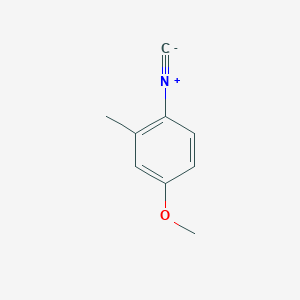
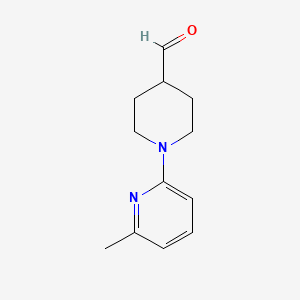
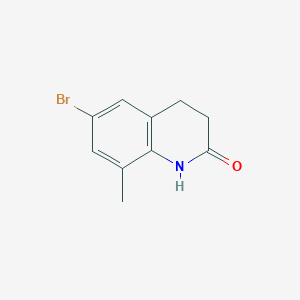
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)